molecular formula C13H14O5 B3007276 (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid CAS No. 179626-57-4

(2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid

Cat. No.: B3007276
CAS No.: 179626-57-4
M. Wt: 250.25
InChI Key: IMJOIHFHGYGHMI-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid is a cinnamic acid derivative characterized by a prop-2-enoic acid backbone and a para-substituted phenyl ring. The substituent at the 4-position is an ethoxycarbonylmethoxy group (–OCH₂COOEt), combining ester and ether functionalities.

Properties

IUPAC Name

(E)-3-[4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-2-17-13(16)9-18-11-6-3-10(4-7-11)5-8-12(14)15/h3-8H,2,9H2,1H3,(H,14,15)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJOIHFHGYGHMI-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC=C(C=C1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid typically involves the esterification of 4-hydroxybenzoic acid with ethyl chloroformate to form the ethoxycarbonyl derivative. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the prop-2-enoic acid moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties : Research indicates that (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition suggests potential applications in developing anti-inflammatory drugs.

Cancer Therapeutics : The compound has shown promise in modulating signaling pathways related to cancer progression. Specifically, it can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is crucial for tumor angiogenesis, and activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), involved in cell differentiation and apoptosis .

Mechanism of Action : The biological activity is attributed to its ability to bind to specific enzyme active sites, leading to the modulation of various cellular pathways. The ester group may undergo hydrolysis, releasing active metabolites that further influence biological processes.

Material Science

Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers due to its reactive double bond. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has explored its use in creating biodegradable polymers that can be applied in drug delivery systems or environmentally friendly materials .

Nanotechnology : In nanotechnology, this compound has been investigated for its potential role in synthesizing nanoparticles with tailored properties for drug delivery applications. Its ability to form stable complexes with various metal ions allows for the development of nanocarriers that can improve the bioavailability of therapeutic agents .

Case Study 1: Anti-Cancer Activity

A study published by Venkatesan et al. investigated the anti-cancer properties of derivatives of this compound. The findings demonstrated significant inhibition of cancer cell proliferation through apoptosis induction mechanisms. The study highlighted the compound's potential as a lead structure for developing new anti-cancer drugs .

StudyFindings
Venkatesan et al.Significant inhibition of cancer cell proliferation; apoptosis induction through modulation of PPARγ and VEGFR2 pathways

Case Study 2: Polymer Applications

Research conducted by Parchem explored the use of this compound in developing biodegradable polymers. The study indicated that incorporating this compound into polymer chains improved mechanical properties while maintaining biodegradability, making it suitable for medical applications such as drug delivery systems .

StudyFindings
ParchemImproved mechanical properties in biodegradable polymers; potential for medical applications

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The ethoxycarbonylmethoxy group is an electron-withdrawing substituent due to the ester moiety, which increases the acidity of the prop-2-enoic acid (predicted pKa ~2.5–3.0) compared to analogs with electron-donating groups like methoxy (pKa ~4.4) .

Key Comparisons:

(2E)-3-(4-Methoxyphenyl)prop-2-enoic acid: Substituent: 4-methoxy (electron-donating). Lower acidity (pKa ~4.4) and higher LogP (~2.5) than the target compound. Exhibits antioxidant activity due to the phenolic-like methoxy group .

(2E)-3-[4-(Trifluoromethoxy)phenyl]prop-2-enoic acid: Substituent: 4-trifluoromethoxy (strongly electron-withdrawing). Higher acidity (pKa ~2.8) and LogP (~3.0) than the target compound. Enhanced metabolic stability due to the trifluoromethyl group .

(2E)-3-(4-Cyanomethoxyphenyl)prop-2-enoic acid: Substituent: 4-cyanomethoxy (electron-withdrawing nitrile). Similar acidity (pKa ~2.5) but lower LogP (~1.8) than the target compound. Potential reactivity in nucleophilic addition due to the nitrile group .

(2E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid: Substituent: 3-hydroxy-4-methoxy (mixed electronic effects). Moderate acidity (pKa ~4.0) and antioxidant activity comparable to ferulic acid .

Conformational Analysis

The syn-periplanar conformation across the C=C bond, observed in Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate (), suggests that the target compound may adopt a similar planar geometry, favoring π-π interactions in biological targets .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Substituent Molecular Weight LogP (Predicted) Acidic pKa Bioactivity
Target Compound 4-(Ethoxycarbonylmethoxy)phenyl 280.27* ~3.5 ~2.8 Not reported
(2E)-3-(4-Methoxyphenyl)prop-2-enoic acid 4-Methoxy 178.18 ~2.5 ~4.4 Antioxidant
(2E)-3-[4-(Trifluoromethoxy)phenyl]prop-2-enoic acid 4-Trifluoromethoxy 246.17 ~3.0 ~2.8 Metabolic stability
(2E)-3-(4-Cyanomethoxyphenyl)prop-2-enoic acid 4-Cyanomethoxy 203.20 ~1.8 ~2.5 Not reported
(2E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid 3-Hydroxy-4-methoxy 194.18 ~1.2 ~4.0 Antioxidant

*Calculated using molecular formula C₁₃H₁₄O₆.

Table 2: Structural Comparison of Substituents

Substituent Type Example Compound Electronic Effect Biological Implications
Electron-withdrawing (ester) Target compound Increased acidity Enhanced membrane permeability
Electron-donating (methoxy) (2E)-3-(4-Methoxyphenyl)prop-2-enoic acid Reduced acidity Antioxidant activity
Heterocyclic (thiazole) (2E)-3-{4-[(2-methylthiazol-4-yl)methoxy]phenyl}prop-2-enoic acid Variable Potential kinase inhibition

Biological Activity

(2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid, also known by its IUPAC name, is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and research findings regarding its activity in various biological contexts.

Chemical Structure and Synthesis

The compound features a prop-2-enoic acid backbone with an ethoxycarbonyl group and a methoxy group attached to a phenyl ring. The synthesis typically involves the esterification of 4-hydroxybenzoic acid with ethyl chloroformate, followed by a Wittig reaction to introduce the prop-2-enoic moiety. Reaction conditions often include bases like sodium hydride or potassium tert-butoxide under inert atmospheres to prevent oxidation.

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking their catalytic activities. This inhibition can affect metabolic pathways and cellular functions.
  • Receptor Interaction : It may modulate signaling pathways through interactions with cellular receptors, influencing processes such as cell proliferation and differentiation.

Biological Activity Findings

Research into the biological activities of this compound has revealed several significant effects:

  • Antitumor Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspase pathways .
  • Regenerative Medicine : There is emerging evidence that the compound can enhance the expression of Oct3/4, a key transcription factor in the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). This suggests potential applications in regenerative medicine.
  • Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of related compounds, indicating that this compound may also possess similar properties, which could be beneficial for treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

In a study examining the cytotoxic effects of various cinnamic acid derivatives, it was found that compounds structurally related to this compound significantly inhibited the growth of human breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Induction of Pluripotency

A high-throughput screening identified derivatives capable of enhancing Oct3/4 expression in somatic cells. This finding is pivotal for developing new methods for generating iPSCs without ethical concerns associated with embryonic stem cells .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Ethyl 6-Methyl-2-oxo-4-{4-[methoxy]phenyl}-1,2,3,4-tetrahydropyrimidineSimilar phenyl groupAntitumor activity
3-Methoxyphenylboronic acidDifferent functional groupsEnzyme inhibition
(E)-4-carbomethoxycinnamic acidSimilar backboneAnti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid, and what reaction conditions optimize yield and purity?

  • Methodological Answer : A multi-step synthesis is typically employed. Begin with a base-catalyzed condensation of 4-hydroxybenzaldehyde derivatives with ethyl cyanoacetate to form the α,β-unsaturated ester intermediate. Subsequent functionalization of the phenoxy group via nucleophilic substitution (e.g., using ethyl bromoacetate) introduces the ethoxycarbonylmethoxy moiety. Final hydrolysis under mild acidic conditions yields the target carboxylic acid. Key parameters include:

  • Temperature control (60–80°C) during condensation to avoid side reactions.

  • Use of anhydrous solvents (e.g., DMF) for substitution reactions.

  • Catalytic amounts of piperidine or pyridine to enhance reaction efficiency .

    Example Reaction Conditions
    Step 1: Condensation (yield: 65–75%)
    Step 2: Substitution (yield: 80–85%)
    Step 3: Hydrolysis (yield: 90–95%)

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : The 1H^1H NMR spectrum should show a trans-coupled doublet (J = 15–16 Hz) for the α,β-unsaturated protons (δ 6.3–7.1 ppm). The ethoxy group appears as a quartet (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2). Aromatic protons from the phenyl ring resonate at δ 7.2–7.6 ppm .
  • IR : Stretching vibrations for the ester carbonyl (C=O, 1720–1740 cm1^{-1}) and carboxylic acid (C=O, 1680–1700 cm1^{-1}) confirm functional groups.
  • X-ray crystallography (for advanced validation): Resolves stereochemistry and confirms the (2E)-configuration .

Q. What protocols ensure compound purity for pharmacological studies?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Monitor at 254 nm; retention time typically 8–10 minutes.
  • Recrystallization : Purify from ethanol/water (3:1) to remove unreacted intermediates.
  • Elemental analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can discrepancies between computational (DFT) and experimental spectral data be resolved?

  • Methodological Answer : Perform a conformational analysis using DFT (e.g., B3LYP/6-311++G(d,p)) to account for solvent effects and intramolecular hydrogen bonding. Compare calculated NMR chemical shifts (GIAO method) with experimental data. Adjust torsional angles for the prop-2-enoic acid moiety to match observed coupling constants. Discrepancies >0.5 ppm may indicate unaccounted solvent interactions or crystal packing effects .

Q. What degradation pathways occur under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via LC-MS.
  • Key findings :
  • Acidic conditions (pH <3) : Ester hydrolysis dominates, forming 3-(4-hydroxyphenyl)prop-2-enoic acid.
  • Alkaline conditions (pH >10) : Decarboxylation occurs, yielding (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-ene.
  • Thermal degradation (>60°C) : Radical-mediated cleavage of the ethoxy group generates phenolic byproducts .

Q. What mechanistic insights explain its biological activity in enzyme inhibition assays?

  • Methodological Answer :

  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For COX-2 inhibition, IC50_{50} values <10 μM suggest strong binding to the active site.
  • Molecular docking : Use AutoDock Vina to simulate interactions with catalytic residues (e.g., Tyr385 in COX-2). The carboxylic acid group forms hydrogen bonds with Arg120, while the ethoxycarbonylmethoxy moiety stabilizes hydrophobic pockets .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved N95 respirator if handling powders.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Spill management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.